

Mass spectrometry fragmentation pattern of viscumneoside III

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Compound of Interest		
Compound Name:	viscumneoside III	
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Viscumneoside III

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric fragmentation pattern of **viscumneoside III**, a flavanone glycoside found in Viscum coloratum. The information presented here is crucial for the identification and characterization of this compound in complex mixtures, such as plant extracts, and for its potential development as a therapeutic agent.

Compound Information

Viscumneoside III is a flavanone glycoside with the chemical structure of homoeriodictyol substituted with a β -D-apiofuranosyl-(1 \rightarrow 2)- β -D-glucopyranoside moiety at the 7-hydroxyl group.[1]

- Molecular Formula: C27H32O15[1]
- Monoisotopic Mass: 596.1741 Da[1]
- Synonyms: Homoeriodictyol-7-O-apiosyl-(1→2)-glucopyranoside[1]

Experimental Protocols for Mass Spectrometry Analysis



The following outlines a typical experimental protocol for the analysis of **viscumneoside III** and other flavonoid glycosides in plant extracts using Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS). This methodology is based on established protocols for the analysis of flavonoids in Viscum species.

Sample Preparation

- Extraction: Dried and powdered plant material (e.g., leaves and stems of Viscum coloratum) is extracted with a suitable solvent, such as 50% methanol in water.[2][3] Ultrasonic-assisted extraction is often employed to enhance efficiency.
- Filtration: The resulting extract is filtered through a 0.22
 µm membrane filter to remove particulate matter before injection into the LC-MS system.

Liquid Chromatography

- System: An Ultra-High Performance Liquid Chromatography (UPLC) system.
- Column: A reversed-phase C18 column (e.g., Agilent Poroshell C18, 3.0×150 mm, $2.7 \mu m$) is commonly used for the separation of flavonoid glycosides.
- Mobile Phase: A gradient elution is typically employed using:
 - Solvent A: 0.1% formic acid in water
 - Solvent B: 0.1% formic acid in acetonitrile
- Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B, followed by a re-equilibration step.
- Flow Rate: A flow rate of 0.4 mL/min is often used.
- Column Temperature: The column is maintained at a constant temperature, for example, 30°C.
- Injection Volume: A small injection volume, typically 2-5 μL, is used.



Mass Spectrometry

- System: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode (ESI⁻) is often preferred for the analysis of flavonoids as it typically provides a strong deprotonated molecular ion peak ([M-H]⁻).
- Mass Range: A full scan mass range of m/z 100-1500 is generally sufficient to cover the masses of the parent compound and its fragments.
- Capillary Voltage: Typically set between 3.0 and 4.0 kV.
- Source Temperature: Maintained at a temperature around 120-150°C.
- Desolvation Gas Temperature: Usually set between 300 and 350°C.
- Collision Energy: For tandem mass spectrometry (MS/MS) experiments, a collision energy ramp (e.g., 20-60 eV) is applied in the collision cell to induce fragmentation of the precursor ion.

Mass Spectrometry Fragmentation Pattern of Viscumneoside III

The fragmentation of flavonoid glycosides in tandem mass spectrometry provides valuable structural information. The primary fragmentation events involve the cleavage of glycosidic bonds and rearrangements within the sugar and aglycone moieties. For **viscumneoside III**, the expected fragmentation in negative ion mode would proceed as follows:

The precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 595.

The major fragmentation pathways involve the sequential loss of the sugar residues:

• Loss of the terminal apiosyl residue: Cleavage of the interglycosidic bond results in the loss of a neutral apiose moiety (132 Da), leading to a fragment ion at m/z 463. This fragment corresponds to the deprotonated homoeriodictyol-7-O-glucoside.



• Loss of the complete disaccharide: Cleavage of the glycosidic bond at the 7-position of the aglycone results in the loss of the entire apiosyl-glucosyl disaccharide (294 Da), generating the deprotonated homoeriodictyol aglycone ion at m/z 301.

Further fragmentation of the homoeriodictyol aglycone can also occur, providing characteristic ions for the flavanone structure.

Quantitative Fragmentation Data

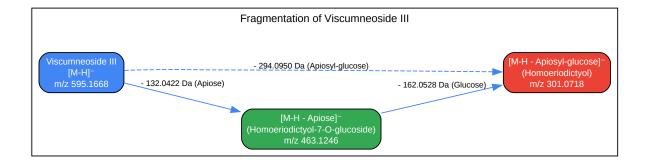
The following table summarizes the expected key ions in the MS/MS spectrum of **viscumneoside III** in negative ion mode.

Precursor Ion [M- H] ⁻ (m/z)	Product Ion (m/z)	Neutral Loss (Da)	Proposed Fragment Identity
595.1668	463.1246	132.0422	[M-H - Apiose] ⁻ (Homoeriodictyol-7-O- glucoside)
595.1668	301.0718	294.0950	[M-H - Apiosyl- glucose] ⁻ (Homoeriodictyol)

Visualization of the Fragmentation Pathway

The fragmentation pathway of **viscumneoside III** can be visualized to illustrate the sequential loss of the sugar moieties from the parent molecule.





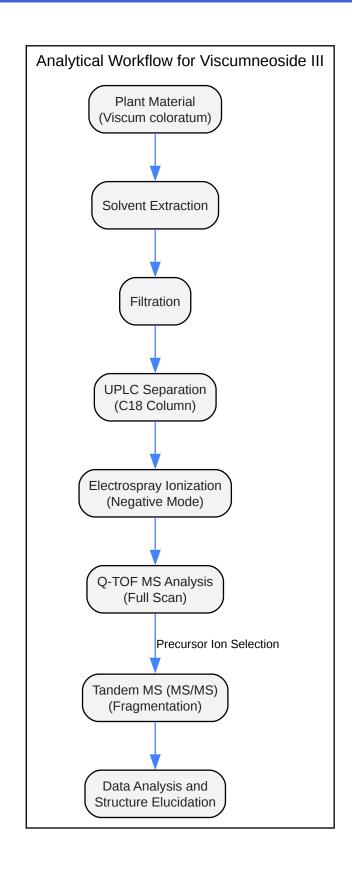
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Caption: Proposed ESI-MS/MS fragmentation pathway of **viscumneoside III** in negative ion mode.

Experimental Workflow

The overall workflow for the analysis of **viscumneoside III** from a plant matrix to its characterization by LC-MS/MS is depicted below.





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